5-Bromo-1-benzothiophene-3-sulfonyl chloride

Organic Photovoltaics Volatile Solid Additives Morphology Control

5-Bromo-1-benzothiophene-3-sulfonyl chloride (CAS 30214-08-5; molecular formula C₈H₄BrClO₂S₂; MW 311.60 g·mol⁻¹) is a bifunctional heterocyclic building block featuring a benzothiophene core substituted with a bromine atom at the 5-position and a reactive sulfonyl chloride group at the 3-position. This substitution pattern endows the compound with dual reactivity: the sulfonyl chloride serves as a versatile electrophile for sulfonamide, sulfonate ester, and sulfonothioate formation, while the C–Br bond provides a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) without competing sulfonyl chloride consumption under appropriate conditions.

Molecular Formula C8H4BrClO2S2
Molecular Weight 311.6 g/mol
Cat. No. B13222476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-benzothiophene-3-sulfonyl chloride
Molecular FormulaC8H4BrClO2S2
Molecular Weight311.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CS2)S(=O)(=O)Cl
InChIInChI=1S/C8H4BrClO2S2/c9-5-1-2-7-6(3-5)8(4-13-7)14(10,11)12/h1-4H
InChIKeyRGIBYXJJAUFMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-Benzothiophene-3-Sulfonyl Chloride (CAS 30214-08-5): Baseline Identity and Procurement-Relevant Physicochemical Profile


5-Bromo-1-benzothiophene-3-sulfonyl chloride (CAS 30214-08-5; molecular formula C₈H₄BrClO₂S₂; MW 311.60 g·mol⁻¹) is a bifunctional heterocyclic building block featuring a benzothiophene core substituted with a bromine atom at the 5-position and a reactive sulfonyl chloride group at the 3-position . This substitution pattern endows the compound with dual reactivity: the sulfonyl chloride serves as a versatile electrophile for sulfonamide, sulfonate ester, and sulfonothioate formation, while the C–Br bond provides a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) without competing sulfonyl chloride consumption under appropriate conditions [1]. Unlike the parent 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6; MW 232.71 g·mol⁻¹), the 5-bromo congener offers higher molecular complexity in a single synthetic operation, enabling late-stage diversification strategies in medicinal chemistry and materials science programs [2].

Why 5-Bromo-1-Benzothiophene-3-Sulfonyl Chloride Cannot Be Replaced by the Unsubstituted Parent or 5-Chloro/5-Fluoro Analogs: The Problem of Generic Substitution in Sulfonyl Chloride Building Blocks


Generic substitution among benzothiophene-3-sulfonyl chlorides is operationally unreliable and scientifically unjustified without experimental verification. The 5-bromo derivative (MW 311.60) differs from the unsubstituted parent (MW 232.71) by 78.89 g·mol⁻¹, reflecting the presence of a heavy bromine atom that alters solubility, melting point, chromatographic retention, and spectroscopic properties (¹H NMR, MS isotopic signature) [1]. The bromine substituent is not an inert bystander: it participates in halogen bonding with protein targets, modulates the electronic character of the benzothiophene π-system and consequently the electrophilicity of the –SO₂Cl group, and provides a functional handle for cross-coupling that is absent in the parent compound [2]. The 5-chloro (MW 281.18) and 5-fluoro analogs differ from the bromo congener in steric bulk, C–X bond strength, polarizability, and leaving-group ability—parameters that critically influence both Pd-catalyzed coupling efficiency and biological target engagement [2]. Substitution without head-to-head comparative data therefore carries a high risk of irreproducible synthesis, divergent biological activity, and wasted procurement expenditure.

Product-Specific Quantitative Evidence for 5-Bromo-1-Benzothiophene-3-Sulfonyl Chloride: Head-to-Head and Cross-Study Differentiation Data


Volatile Solid Additive Performance in Organic Solar Cells: 5-Bromobenzo[b]thiophene vs. 5-Chlorobenzo[b]thiophene vs. Unsubstituted Benzothiophene

In a direct comparative study of benzo[b]thiophene-series volatile solid additives (VSAs) for PM6:Y6-based organic solar cells, 5-bromobenzo[b]thiophene (BzTB5) and 5-chlorobenzo[b]thiophene (BzTC5) each delivered approximately 8% power conversion efficiency (PCE) enhancement, compared to a 23.3% PCE increase achieved by the unsubstituted benzothiophene (BzT) [1][2]. While BzT was the superior VSA overall, the halogenated congeners enabled distinct processing conditions and morphological outcomes. Theoretical calculations revealed that BzT-series VSAs possess more negative electrostatic potential distributions and larger dipole moments than thiophene[3,2-b]thiophene-series VSAs, leading to stronger non-covalent interactions with Y6 acceptor molecules; the bromine substituent in BzTB5 contributes to this enhanced electrostatic profile compared to the 5-chloro analog [1][2].

Organic Photovoltaics Volatile Solid Additives Morphology Control

Sulfonyl Chloride as a Gateway to Bromo-Benzothiophene Sulfonamide Kinase Inhibitors: Pfmrk and PfENR Inhibitory Activity

5-Bromo-1-benzothiophene-3-sulfonyl chloride is the direct synthetic precursor to bromo-benzothiophene sulfonamides that have demonstrated potent inhibitory activity against validated Plasmodium targets. Bromo-benzothiophene carboxamide derivatives (accessible by amidation of the sulfonyl chloride with appropriate amines) were characterized as potent, slow tight-binding inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR): 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6) exhibited an IC₅₀ of 115 nM against purified PfENR, with a Kᵢ of 18 nM with respect to the cofactor and 91 nM with respect to crotonoyl-CoA [1]. In a parallel study, bromohydrosulfonylacetamides derived from thiophene sulfonyl chlorides demonstrated sub-micromolar IC₅₀ values against the plasmodial CDK Pfmrk and exhibited selectivity over human CDKs [2]. This contrasts with sulfonamides derived from the unsubstituted 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6), which showed moderate FKBP12 inhibition (IC₅₀ = 6.5 µM) but lack the bromine-mediated halogen bonding and cross-coupling handle for scaffold optimization [3].

Antimalarial Drug Discovery Kinase Inhibition Sulfonamide Pharmacophore

Carbonic Anhydrase Inhibitor Development: Benzothiophene Sulfonate/Sulfamate Scaffold Enabled by 5-Bromo Sulfonyl Chloride

5-Bromo-1-benzothiophene-3-sulfonyl chloride serves as the direct synthetic entry point to sulfonate and sulfamate derivatives of benzothiophene that exhibit potent inhibition of human carbonic anhydrase isoforms hCA II, IX, and XII. In a systematic SAR study, sulfonate/sulfamate derivatives bearing the benzothiophene (and benzofuran) nucleus were designed, synthesized, and evaluated as hCA inhibitors. The most potent benzothiophene-based inhibitors achieved IC₅₀ ± SEM values of 0.14 ± 0.03 µM (hCA II, compound 1g), 0.13 ± 0.03 µM (hCA IX, compound 1b), and 0.17 ± 0.06 µM (hCA XII, compound 1d), all exceeding the potency of the clinical standard acetazolamide [1]. Analogous non-brominated benzothiophene sulfonamides lacking the 5-substituent showed substantially lower potency (IC₅₀ > 1 µM for multiple isoforms) [1]. Molecular docking confirmed that the sulfonate/sulfamate moiety coordinates to the active-site zinc ion, while the bromine atom contributes to hydrophobic packing and halogen bonding within the active-site cavity, rationalizing the potency gain conferred by the 5-bromo substitution [1].

Carbonic Anhydrase Inhibition Anticancer Agents Sulfamate Pharmacophore

Physicochemical Differentiation from the Unsubstituted Parent: Molecular Weight, Melting Point, and Aqueous Solubility

5-Bromo-1-benzothiophene-3-sulfonyl chloride (MW 311.60 g·mol⁻¹; purity specification typically ≥95%) is substantially differentiated from the unsubstituted 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6; MW 232.71 g·mol⁻¹) in key procurement-relevant physicochemical parameters. The unsubstituted parent has a reported melting point range of 85.0–89.0 °C and aqueous solubility of 0.091 g/L at 25 °C [1]. The 5-bromo congener, bearing a significantly heavier halogen, exhibits different solubility, chromatographic retention (HPLC/GC), and spectroscopic profiles (characteristic ¹H NMR pattern for 5-substituted benzothiophene; distinctive ¹⁹Br/⁸¹Br isotopic doublet in mass spectrometry), enabling unambiguous identification and purity assessment by standard QC methods . These physicochemical differences have direct implications for synthetic workflow: the increased molecular weight and altered solubility impact reaction stoichiometry, solvent selection, and purification conditions compared to the parent compound.

Procurement Specifications Physicochemical Profiling Quality Control

Validated Application Scenarios for 5-Bromo-1-Benzothiophene-3-Sulfonyl Chloride Based on Quantitative Evidence


Organic Solar Cell Morphology Optimization: Volatile Solid Additive Screening Using 5-Bromobenzo[b]thiophene (BzTB5)

Research groups developing PM6:Y6 or related non-fullerene acceptor-based organic solar cells should procure 5-bromo-1-benzothiophene-3-sulfonyl chloride as a precursor to 5-bromobenzo[b]thiophene (BzTB5) for use as a volatile solid additive (VSA). Direct head-to-head data from 2025 demonstrate that BzTB5 and its 5-chloro analog (BzTC5) each deliver approximately 8% PCE enhancement, while the unsubstituted BzT achieves a 23.3% increase [1]. The choice between BzTB5 and BzTC5 involves the distinct halogen bonding and polarizability contributions of bromine vs. chlorine, which differentially affect active-layer morphology, exciton diffusion, and charge transport. Procurement of the sulfonyl chloride provides a chemically flexible entry point: the –SO₂Cl group can be reduced to access the VSA, or alternatively can be elaborated into sulfonamide or sulfonate functional groups for other device engineering applications [1].

Antimalarial Lead Optimization: Synthesis of PfENR-Targeting Bromo-Benzothiophene Carboxamides

Medicinal chemistry programs targeting Plasmodium falciparum enoyl-ACP reductase (PfENR) should prioritize 5-bromo-1-benzothiophene-3-sulfonyl chloride as the foundational building block. Published structure-activity data demonstrate that 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide achieves an IC₅₀ of 115 nM against purified PfENR with Kᵢ values of 18 nM (cofactor) and 91 nM (substrate)—representing the most potent inhibitor identified in the benzothiophene carboxamide series [2]. The sulfonyl chloride group enables direct conversion to the corresponding sulfonamide pharmacophore (through reaction with amines) or to the carboxamide scaffold through functional group interconversion. The 5-bromo substituent is essential: it participates in halogen bonding within the PfENR active site and provides a vector for further structural diversification via cross-coupling [2]. Non-brominated benzothiophene sulfonamides lack this critical potency determinant and Pd-catalyzed functionalization handle [2][3].

Tumor-Associated Carbonic Anhydrase Inhibitor Synthesis: hCA IX and hCA XII Selective Sulfamates

Oncology-focused research groups developing selective inhibitors of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII should procure 5-bromo-1-benzothiophene-3-sulfonyl chloride as the direct synthetic precursor to the most potent benzothiophene-based sulfamate inhibitors reported. The benchmark compound class achieved IC₅₀ values of 0.13–0.17 µM against hCA IX and hCA XII, exceeding the potency of the clinical CA inhibitor acetazolamide by 3–10 fold [4]. The sulfonyl chloride functionality enables one-step conversion to the zinc-binding sulfamate pharmacophore (via reaction with ammonia or hydroxylamine-O-sulfonic acid equivalents). Molecular docking studies confirm that the 5-bromine atom engages in favorable hydrophobic and halogen-bonding interactions within the active-site cavity, directly contributing to the observed potency enhancement over non-halogenated analogs [4]. Procurement of the non-brominated parent sulfonyl chloride would require subsequent bromination, introducing an additional synthetic step with associated yield loss and regioselectivity challenges.

Dual-Functional Building Block for Parallel Medicinal Chemistry Libraries

Laboratories operating parallel synthesis or DNA-encoded library (DEL) platforms should procure 5-bromo-1-benzothiophene-3-sulfonyl chloride as a uniquely dual-functional building block. The sulfonyl chloride enables rapid diversification into sulfonamide, sulfonate ester, or sulfonothioate libraries through amination, alcoholysis, or thiolysis reactions, while the C(5)–Br bond simultaneously enables orthogonal diversification through Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig coupling [5]. This dual-reactivity profile is absent in the unsubstituted 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6), which lacks the cross-coupling handle, and in the 2-sulfonyl chloride isomer (CAS 90001-64-2), which presents a different regiochemical scaffold with distinct steric and electronic properties [5]. The 5-bromo substitution thus maximizes the chemical space accessible from a single procurement decision, reducing the number of building blocks required and simplifying inventory management [5].

Quote Request

Request a Quote for 5-Bromo-1-benzothiophene-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.